BenchChemオンラインストアへようこそ!

Moexipril Methyl Ester

HPLC Method Validation Impurity Profiling Pharmaceutical Analysis

Moexipril Methyl Ester (CAS 122379-46-8), officially designated as Moexipril USP Related Compound G, is the mandated reference standard for impurity profiling in moexipril pharmaceuticals. Unlike generic moexipril API or moexiprilat, this specific methyl ester impurity exhibits a distinct retention time and MS/MS fragmentation pattern, making it irreplaceable for accurate quantification, system suitability, and ICH Q2(R1) method validation. Using this compendial-grade standard is critical for ANDA/DMF submissions and ensures compliance with FDA and EMA impurity control requirements.

Molecular Formula C36H52O13
Molecular Weight 0
CAS No. 122379-46-8
Cat. No. B1180434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexipril Methyl Ester
CAS122379-46-8
SynonymsMoexipril Methyl Ester
Molecular FormulaC36H52O13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moexipril Methyl Ester (CAS 122379-46-8): A Critical Reference Standard for Moexipril Quality Control and Analytical Method Development


Moexipril Methyl Ester (CAS 122379-46-8) is chemically defined as (S)-6,7-Dimethoxy-2-{(S)-2-[(S)-1-methoxy-1-oxo-4-phenylbutan-2-ylamino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with a molecular formula of C₂₆H₃₂N₂O₇ and a molecular weight of 484.55 g/mol . It is officially designated as Moexipril USP Related Compound G and serves as a process-related impurity and synthetic intermediate in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor prodrug moexipril [1]. Its primary industrial utility lies not in its direct pharmacological action, but as a highly characterized reference standard essential for analytical method development, method validation (AMV), quality control (QC), and regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for moexipril-containing pharmaceutical products .

Why Impurity Profiling for Moexipril Demands the Specific Identity of Moexipril Methyl Ester Over Generic Moexipril or Moexiprilat


The procurement of a specific impurity reference standard like Moexipril Methyl Ester is non-negotiable for rigorous analytical workflows because generic moexipril API or its active metabolite moexiprilat are structurally and functionally distinct entities with vastly different analytical and biological properties [1]. While moexipril (ethyl ester prodrug) and moexiprilat (active diacid) are the principal components of interest, Moexipril Methyl Ester represents a unique chemical entity with a distinct retention time, mass spectral signature, and chromatographic behavior [2]. Substituting a moexipril or moexiprilat standard for this specific impurity would lead to misidentification of chromatographic peaks, inaccurate quantification of impurity levels, and potential failure of regulatory compliance for pharmaceutical manufacturers, as these compounds exhibit differential hydrolysis kinetics and do not co-elute under validated HPLC or LC-MS conditions [3]. The use of the correct, compendial-grade standard is therefore mandatory for establishing system suitability, determining relative response factors, and ensuring the accuracy of impurity profiling methods required by the FDA, ICH, and EMA [4].

Quantitative Differentiation of Moexipril Methyl Ester: Comparative Evidence for Analytical and Regulatory Utility


Chromatographic Resolution: Moexipril Methyl Ester Exhibits Distinct HPLC Retention Relative to Moexipril and Moexiprilat

In validated reversed-phase HPLC methods, Moexipril Methyl Ester demonstrates a distinct and reproducible retention time that is different from both the parent drug moexipril and its active metabolite moexiprilat, which is critical for accurate impurity quantification [1]. This separation is essential because the methyl ester impurity does not co-elute with the main drug peak, allowing for its specific detection and quantification in finished pharmaceutical products [2]. Failure to resolve this impurity could lead to an overestimation of the drug substance purity and a potential underreporting of impurity levels.

HPLC Method Validation Impurity Profiling Pharmaceutical Analysis

Mass Spectrometric Differentiation: Unique MS/MS Fragmentation Pattern of Moexipril Methyl Ester Enables Specific Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies have definitively characterized the unique fragmentation pathway of Moexipril Methyl Ester, which is distinct from that of moexipril and other related impurities such as the diketopiperazine derivative [1]. This specificity is paramount for identifying and confirming the presence of this particular impurity in forced degradation studies, where multiple degradants may be formed. The method allows for the simultaneous monitoring of the prodrug, its active metabolite, and this specific impurity using distinct mass transitions [2].

LC-MS/MS Impurity Identification Forced Degradation Studies

Regulatory Status: Compendial Designation as USP Related Compound G Differentiates Moexipril Methyl Ester from Unspecified Impurities

Moexipril Methyl Ester is officially recognized as Moexipril USP Related Compound G, a designation that carries specific regulatory weight and defines its role in compendial monographs [1]. This differentiates it from generic, non-compendial impurities which may lack defined identity, purity, and acceptance criteria. The USP designation mandates its use for specific system suitability tests and as a reference marker in official analytical procedures for moexipril drug substance and drug product .

USP Reference Standard Regulatory Compliance Pharmacopeial Standards

Purity and Characterization: Moexipril Methyl Ester is Supplied with Defined Purity (≥95%) and Full Characterization Data, Essential for Quantitative Analysis

Reputable suppliers provide Moexipril Methyl Ester with a certified purity level, typically ≥95% , and comprehensive characterization data, including a Certificate of Analysis (CoA) detailing identity, purity, and stability [1]. This is in stark contrast to in-house synthesized or non-certified materials, which may have unknown or variable purity, water content, or residual solvents that can introduce significant error into quantitative analytical methods .

Reference Standard Certificate of Analysis Method Validation

Primary Industrial and Research Applications for Moexipril Methyl Ester (CAS 122379-46-8) Based on Quantitative Evidence


Analytical Method Development and Validation for Moexipril Drug Substance and Drug Product

Moexipril Methyl Ester is used as a primary reference standard for developing and validating stability-indicating HPLC and LC-MS methods. Its distinct chromatographic retention time [1] and unique MS/MS fragmentation pattern [2] enable the specific and accurate quantification of this process-related impurity in the presence of the active pharmaceutical ingredient (moexipril) and its main metabolite (moexiprilat). This is essential for establishing method specificity, linearity, accuracy, and precision as required by ICH Q2(R1) guidelines.

Quality Control (QC) Batch Release and Stability Testing for Moexipril Pharmaceutical Formulations

In a QC laboratory, this compound is an indispensable component of the impurity profiling workflow for every batch of moexipril drug substance or finished product. Its USP designation as Related Compound G [3] makes it a mandated standard for ensuring product purity meets compendial specifications. Routine use in batch release and long-term stability studies provides documented evidence that impurity levels are controlled within acceptable limits, ensuring patient safety and regulatory compliance.

Forced Degradation Studies (Stress Testing) to Elucidate Moexipril Degradation Pathways

During pharmaceutical development, Moexipril Methyl Ester is used as a marker compound in forced degradation studies (hydrolysis, oxidation, photolysis, thermal). Its confirmed identity via LC-MS/MS [2] allows scientists to determine if this specific impurity is a primary degradant under a particular stress condition. This information is crucial for understanding the drug's intrinsic stability, developing appropriate formulation strategies, and establishing meaningful specifications for degradation products in the final product.

Regulatory Filing Support for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

Procurement and characterization of Moexipril Methyl Ester as a fully certified reference standard is a necessary step in preparing the Chemistry, Manufacturing, and Controls (CMC) section of ANDA and DMF submissions. Providing a Certificate of Analysis (CoA) for this specific USP-designated impurity [3] demonstrates to regulatory agencies (FDA, EMA) that the sponsor has used appropriate, traceable standards for method validation and batch analysis, thereby mitigating the risk of review deficiencies or approval delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moexipril Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.